N-[4-(morpholin-4-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[4-(morpholin-4-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, a pyrrole ring, and a tetrahydropyran ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-(morpholin-4-yl)aniline and 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl acetic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-yl)phenyl]-acetamide
- 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide stands out due to its combination of morpholine, phenyl, pyrrole, and tetrahydropyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H27N3O3 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C21H27N3O3/c25-20(17-21(7-13-26-14-8-21)24-9-1-2-10-24)22-18-3-5-19(6-4-18)23-11-15-27-16-12-23/h1-6,9-10H,7-8,11-17H2,(H,22,25) |
InChI Key |
MGKNJMHFCKHJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=CC=C(C=C2)N3CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
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